molecular formula C5H10Cl3N B2698739 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride CAS No. 2031261-06-8

2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B2698739
CAS No.: 2031261-06-8
M. Wt: 190.49
InChI Key: CXNSOJDRPVUYIL-UHFFFAOYSA-N
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Description

2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is a halogenated cyclopropane derivative with the molecular formula C₅H₁₀Cl₃N and a molar mass of 190.49 g/mol . Its structure features a cyclopropane ring substituted with two chlorine atoms at the 2,2-positions, linked to an ethanamine backbone that is protonated as a hydrochloride salt. The compound’s CAS number is 2031261-06-8, and it is utilized in pharmaceutical and chemical research due to its unique stereoelectronic properties imparted by the strained cyclopropane ring and electron-withdrawing chlorine substituents .

Properties

IUPAC Name

2-(2,2-dichlorocyclopropyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNSOJDRPVUYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride typically involves the reaction of 2,2-dichlorocyclopropane with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group is known to interact with various enzymes and receptors, leading to changes in their activity. The ethan-1-amine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and behavior .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Cyclopropane Derivatives

2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride
  • Molecular Formula : C₅H₁₀ClF₂N
  • Molar Mass : 157.59 g/mol
  • CAS Number : 2031258-87-2
  • Key Differences : Replacing chlorine with fluorine reduces molar mass and electronegativity. Fluorine’s smaller atomic radius and lower polarizability may enhance metabolic stability compared to chlorine, though at the expense of reduced lipophilicity .
rac-1-[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride
  • Structure : Cyclopropane with a trifluoromethyl (-CF₃) group.
  • No molecular weight data is available in the evidence, but the trifluoromethyl group likely increases hydrophobicity .

Larger Cycloalkane Derivatives

2-(2,2-Difluorocyclopentyl)ethan-1-amine Hydrochloride
  • Molecular Formula : ~C₇H₁₂ClF₂N (estimated)
  • Molar Mass : 185.65 g/mol
  • The larger ring may also modulate conformational flexibility and solubility .
2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride
  • Structure : Cyclobutane linked via a methoxy group to ethanamine.
  • Key Differences : The ether linkage (-O-) and cyclobutane ring introduce polarity and moderate ring strain, respectively. This structure may enhance water solubility but reduce membrane permeability compared to cyclopropane analogs .

Aromatic Substituted Ethanolamines

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)
  • Structure : Phenethylamine with dimethoxy and methyl substituents.
  • However, the absence of a cyclopropane ring eliminates strain-induced reactivity, altering pharmacological profiles .
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride (2C-P)
  • Key Differences : Bromine substitution increases molecular weight (vs. chlorine) and may enhance halogen bonding interactions in biological systems. The bulky bromine atom could also sterically hinder target engagement .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Halogen Substituents Ring Size CAS Number
2-(2,2-Dichlorocyclopropyl)ethan-1-amine HCl C₅H₁₀Cl₃N 190.49 Cl₂ 3 2031261-06-8
2-(2,2-Difluorocyclopropyl)ethan-1-amine HCl C₅H₁₀ClF₂N 157.59 F₂ 3 2031258-87-2
2-(2,2-Difluorocyclopentyl)ethan-1-amine HCl ~C₇H₁₂ClF₂N 185.65 F₂ 5 N/A
2C-D (Phenethylamine derivative) C₁₁H₁₆ClNO₂ ~237.71* None N/A N/A

*Estimated based on structural similarity.

Research Implications and Trends

  • Halogen Effects : Chlorine’s higher atomic weight and polarizability compared to fluorine may enhance lipophilicity and binding to hydrophobic pockets in biological targets, as seen in neurotransmitter analogs .
  • Ring Strain : Cyclopropane’s high ring strain can increase reactivity, making it a strategic moiety in prodrug design or covalent inhibitors. Larger rings (e.g., cyclopentane) offer stability but lack comparable strain-driven reactivity .
  • Synthetic Accessibility : Difluoro and trifluoromethyl analogs often require specialized fluorination techniques, whereas dichloro derivatives can be synthesized via more conventional cyclopropanation routes .

Biological Activity

2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropyl structure, which contributes to its biological activity. Its molecular formula is C5_5H8_8Cl2_2N, with a molecular weight of approximately 165.03 g/mol. The presence of dichlorocyclopropyl moiety is significant for its interaction with biological targets.

Research indicates that this compound may exert its effects through the modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine. It is hypothesized that the compound acts as a selective inhibitor of certain receptors, potentially leading to enhanced mood and cognitive function.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anticancer Potential : Preliminary research suggests that the compound may inhibit tumor growth in certain cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which could have implications in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed significant inhibition of growth in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate potency against these pathogens.

Case Study 2: Anticancer Activity

In vitro studies using human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectMIC/IC50 (µg/mL)
AntimicrobialStaphylococcus aureusGrowth inhibition32
AntimicrobialEscherichia coliGrowth inhibition64
AnticancerMCF-7 (breast cancer)Reduced viabilityIC50: 25
NeuroprotectionNeuronal cell linesDecreased oxidative stressN/A

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride to achieve high yield and purity?

  • Methodological Answer :

  • Step 1 : Start with cyclopropane ring formation via [2+1] cycloaddition, using dichlorocarbene generated from chloroform and a strong base (e.g., NaOH).
  • Step 2 : Functionalize the cyclopropane with an ethanamine side chain via nucleophilic substitution or reductive amination. Lithium aluminum hydride (LiAlH₄) is effective for reducing intermediates to the amine .
  • Step 3 : Purify the hydrochloride salt using recrystallization in ethanol/ether mixtures. Monitor purity via HPLC (>98%) and confirm structure with NMR (e.g., cyclopropane protons at δ 1.8–2.2 ppm) .
  • Key Variables : Reaction temperature (0–25°C), stoichiometry of dichlorocarbene precursors, and inert atmosphere to prevent amine oxidation.

Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify cyclopropane protons (split into doublets of doublets due to J-coupling) and amine protons (δ 2.5–3.5 ppm). Chloride counterion can be confirmed via ion chromatography .
  • IR Spectroscopy : Look for N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 193.02 (calculated for C₅H₈Cl₂N⁺) .

Q. What strategies are recommended for assessing the compound’s stability under various storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC.
  • Light Sensitivity : Expose to UV (320–400 nm) and monitor cyclopropane ring opening using NMR.
  • Long-Term Stability : Store at –20°C under argon; periodic FTIR checks for amine oxidation to nitriles .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of the dichlorocyclopropyl group?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Use DFT (B3LYP/6-31G*) to model ring strain (≈25 kcal/mol) and electrophilic susceptibility.
  • Reaction Path Analysis : Simulate ring-opening mechanisms (e.g., acid-catalyzed hydrolysis) using Gaussian or ORCA software. Compare activation energies to experimental kinetics .
  • Molecular Dynamics : Predict solvation effects in polar solvents (e.g., DMSO) using GROMACS .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate IC₅₀ values using uniform protocols (e.g., cell lines, incubation times). For example, discrepancies in NMDA receptor inhibition may arise from HEK293 vs. neuronal cell models .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed cyclopropane derivatives) that may interfere with bioactivity .
  • Dose-Response Curves : Apply Hill slope analysis to distinguish allosteric vs. competitive binding mechanisms .

Q. What in vitro assays are most effective for elucidating the compound’s mechanism of action on neurological targets?

  • Methodological Answer :

  • Calcium Imaging : Measure intracellular Ca²⁺ flux in primary neurons to assess NMDA/AMPA receptor modulation.
  • Patch-Clamp Electrophysiology : Quantify ion channel currents (e.g., GABAₐ receptors) at varying compound concentrations (1–100 µM).
  • Radioligand Binding : Compete with [³H]MK-801 for NMDA receptor occupancy studies .

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